molecular formula C8H20Cl2N2 B6160772 cyclooctylhydrazine dihydrochloride CAS No. 2763775-96-6

cyclooctylhydrazine dihydrochloride

Cat. No.: B6160772
CAS No.: 2763775-96-6
M. Wt: 215.2
InChI Key:
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Description

Cyclooctylhydrazine dihydrochloride (CHD) is a cyclic hydrazine derivative that is used as a reagent in organic synthesis. It is an important building block for the synthesis of a variety of molecules, including pharmaceuticals, pesticides, and other organic compounds. CHD is a highly reactive compound and has been used in a variety of ways in both laboratory and industrial applications. CHD has the potential to be used in a wide range of scientific research applications due to its versatility and reactivity.

Mechanism of Action

The mechanism of action of cyclooctylhydrazine dihydrochloride is not fully understood. However, it is believed that this compound reacts with nucleophiles such as amines, thiols, and alcohols to form cyclic hydrazones. These cyclic hydrazones are then hydrolyzed to form this compound. This reaction is believed to be catalyzed by the presence of a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have an effect on the formation of proteins and enzymes in the body. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as proteases, which may have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using cyclooctylhydrazine dihydrochloride in laboratory experiments is its high reactivity. This compound is highly reactive and can be used in a variety of ways to synthesize a variety of molecules. In addition, this compound is relatively easy to work with and is relatively inexpensive. However, this compound is also highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of cyclooctylhydrazine dihydrochloride. One potential direction is the use of this compound in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, this compound could be used in the development of new catalysts for organic synthesis and in the synthesis of peptide and peptidomimetic compounds. Finally, this compound could be used in the development of new methods for the synthesis of heterocyclic compounds.

Synthesis Methods

Cyclooctylhydrazine dihydrochloride is synthesized by a two-step process. The first step involves the reaction of cyclooctylhydrazine with dibromoethane in the presence of a base to form N-cyclooctylhydrazine bromide. The second step is the hydrolysis of the N-cyclooctylhydrazine bromide to form this compound. The reaction is carried out in aqueous solution at room temperature.

Scientific Research Applications

Cyclooctylhydrazine dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of molecules, including pharmaceuticals, pesticides, and other organic compounds. This compound has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of heterocyclic compounds. In addition, this compound has been used in the synthesis of peptide and peptidomimetic compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cyclooctylhydrazine dihydrochloride involves the reaction of cyclooctanone with hydrazine hydrate followed by treatment with hydrochloric acid.", "Starting Materials": [ "Cyclooctanone", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Cyclooctanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid.", "The resulting product, cyclooctylhydrazine, is then treated with hydrochloric acid to form cyclooctylhydrazine dihydrochloride.", "The product is typically isolated by filtration and recrystallization." ] }

2763775-96-6

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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